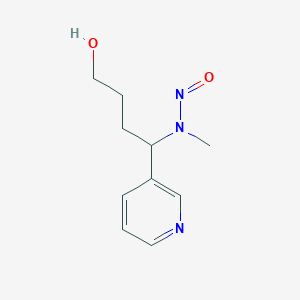

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol

Description

Historical Development of NNAL Research

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol (NNAL) was first identified in the 1970s as a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Early studies focused on its detection in tobacco smoke and smokeless tobacco products, with subsequent research linking it to carcinogenicity in rodent models. By the 1990s, advances in analytical chemistry enabled precise quantification of NNAL in human biospecimens, establishing its role as a biomarker for tobacco smoke exposure (TSE). The discovery of its stereospecific metabolism in the 2000s revealed critical differences in the biological activity of its (R)- and (S)-enantiomers.

Significance in Tobacco-Specific Nitrosamine (TSNA) Research

NNAL is among the most studied TSNAs due to its:

- Carcinogenic potency : Classified as a Group 1 carcinogen by the IARC.

- Biomarker utility : Serves as a long-term indicator of NNK exposure (half-life: 10–40 days).

- Environmental persistence : Detected in thirdhand smoke residues and electronic cigarette aerosols.

Table 1: Key Properties of NNAL vs. NNK

| Property | NNAL | NNK |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol | 207.23 g/mol |

| Half-life (in vivo) | 10–40 days | 2–4 hours |

| Primary Source | NNK metabolism | Tobacco curing/combustion |

| Urinary Biomarker Role | Gold standard for TSE | Rarely detected directly |

Relationship to Parent Compound NNK

NNAL forms via carbonyl reduction of NNK, mediated by hepatic enzymes such as 11β-hydroxysteroid dehydrogenase. Unlike NNK, which undergoes rapid metabolism, NNAL accumulates in tissues due to:

Evolution of Research Methodologies

Analytical advancements have driven NNAL research:

Properties

IUPAC Name |

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDMFFRDEFHWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCCO)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920505 | |

| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59578-66-4 | |

| Record name | 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-(Methylnitrosoamino)-3-pyridinebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Iso-NNAL, also known as 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, is a major metabolite of the tobacco-specific carcinogen NNK. The primary target of Iso-NNAL is the Liver Kinase B1 (LKB1) . LKB1 is a serine/threonine kinase that plays a crucial role in cellular energy metabolism, cell polarity, and DNA damage response.

Mode of Action

Iso-NNAL interacts with its target, LKB1, in an isomer-dependent manner. The ®-isomer of Iso-NNAL promotes cell proliferation, enhances migration, and induces drug resistance, while the (S)-isomer has much weaker effects. This interaction results in the phosphorylation and deactivation of LKB1, contributing to enhanced proliferation, migration, and drug resistance.

Biochemical Pathways

Iso-NNAL affects the biochemical pathways involving LKB1. The deactivation of LKB1 by Iso-NNAL leads to alterations in downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. This can result in changes in cellular energy metabolism and cell polarity.

Pharmacokinetics

The pharmacokinetics of Iso-NNAL involves its formation from NNK and its further metabolism. In all systems, (S)-NNAL was the predominant enantiomer formed, ranging from 90 to 98% in the rodent tissues and averaging 64, 90 and >95% in human liver microsomes, liver cytosol and red blood cells, respectively. Both ®- and (S)-NNAL were metabolized at similar rates by α-hydroxylation, considered to be the major metabolic activation pathway of NNAL.

Result of Action

The action of Iso-NNAL results in molecular and cellular effects that promote lung cancer progression. The phosphorylation and deactivation of LKB1 by Iso-NNAL enhance cell proliferation and migration and induce drug resistance. These effects contribute to the progression of lung cancer.

Action Environment

The action of Iso-NNAL can be influenced by environmental factors. For instance, the presence of Iso-NNAL in smokeless tobacco products has raised health concerns due to its carcinogenic properties. Furthermore, the levels of Iso-NNAL in these products can vary, potentially affecting its action, efficacy, and stability.

Biological Activity

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol, commonly referred to as NNAL, is a tobacco-specific nitrosamine that has garnered significant attention due to its biological activity and potential carcinogenic properties. This compound is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is known for its association with lung cancer and other malignancies related to tobacco use. Understanding the biological activity of NNAL is crucial for elucidating the mechanisms of tobacco-induced carcinogenesis.

- CAS Number : 59578-66-4

- Molecular Weight : 209.25 g/mol

- Chemical Structure :

- SMILES: CN(N=O)C(CCCO)c1cccnc1

- InChI: InChI=1S/C10H12N2O2/c1-11(12)10(13)9-5-6-14-7-8-9/h5-8,10H,1-4H3

NNAL exhibits biological activity primarily through its metabolic activation and subsequent interactions with cellular macromolecules, particularly DNA. The following mechanisms have been identified:

- DNA Adduct Formation : NNAL can form stable DNA adducts, which are critical in the initiation of carcinogenesis. The formation of these adducts occurs through the reaction of electrophilic metabolites with DNA bases, leading to mutations that can result in cancer.

- Cytochrome P450 Activation : The metabolism of NNAL involves cytochrome P450 enzymes, which facilitate the conversion of NNAL into more reactive species capable of forming DNA adducts. This process is similar to that observed with other nitrosamines like NNK .

- Oxidative Stress Induction : NNAL has been shown to induce oxidative stress in cells, which contributes to DNA damage and may promote tumorigenesis .

In Vitro Studies

Research has demonstrated that NNAL can enhance the mutagenic potential of other compounds. For instance, studies using bacterial assays (Ames test) have shown that NNAL exhibits mutagenic properties similar to NNK, indicating its role as a potential carcinogen .

In Vivo Studies

Animal studies have provided insights into the carcinogenic effects of NNAL:

- Tumorigenicity : In rodent models, exposure to NNAL has been associated with increased tumor incidence, particularly in lung tissues. A study indicated that chronic exposure to NNK led to lung tumorigenesis, which was not significantly altered by concurrent nicotine consumption .

- Protective Agents : Research involving betel leaf extract has shown protective effects against the mutagenicity of NNAL in vivo. Treatment with this extract reduced tumorigenic effects by approximately 25% in mouse models .

Data Tables

Case Studies

Several case studies highlight the implications of NNAL exposure among tobacco users:

- Human Urine Analysis : A study quantified metabolites of NNK and found elevated levels of NNAL in smokers compared to non-smokers, suggesting active metabolism and exposure in humans .

- Carcinogen Exposure Assessment : Research assessing environmental tobacco smoke indicated that NNAL levels correlate with increased risk markers for lung cancer among exposed populations .

Scientific Research Applications

The compound 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol , commonly referred to as NNAL , is a nitrosamine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of toxicology, pharmacology, and analytical chemistry.

Toxicological Studies

NNAL has been extensively studied for its role as a tobacco-specific nitrosamine (TSNA). It is formed during the curing and processing of tobacco and is implicated in the carcinogenic effects associated with tobacco use.

Case Study: Carcinogenicity Assessment

Research has demonstrated that NNAL exhibits mutagenic properties, contributing to the development of lung cancer in animal models. Studies have shown that NNAL can form DNA adducts, leading to mutations that initiate tumorigenesis.

Pharmacological Research

NNAL is also relevant in pharmacological studies, particularly concerning nicotine dependence and its effects on the central nervous system.

Case Study: Nicotine Dependence

A study investigated NNAL's influence on nicotine addiction pathways. It was found that NNAL enhances nicotine's addictive properties by modulating neurotransmitter release, particularly dopamine, which is crucial for reward pathways.

Analytical Chemistry

In analytical chemistry, NNAL serves as an important standard for method validation and quality control in laboratories analyzing tobacco products and their constituents.

Application Example: Method Development

NNAL is used as a reference compound in liquid chromatography-mass spectrometry (LC-MS) methods to quantify TSNAs in biological samples. Its presence helps validate analytical methods aimed at assessing exposure levels in smokers and users of smokeless tobacco.

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicology | Carcinogenicity studies | Induces DNA adducts linked to lung cancer |

| Pharmacology | Nicotine addiction research | Enhances addictive properties of nicotine |

| Analytical Chemistry | Standard for method validation | Critical for quantifying TSNAs in tobacco products |

Comparison with Similar Compounds

Key Structural Insights :

- Iso-NNAL differs from NNAL in the position of the nitrosamine group: iso-NNAL has the nitrosamine at the C4 position of the butane chain, whereas NNAL has it at the C1 position .

- The presence of a hydroxyl group in iso-NNAL contrasts with the ketone group in NNK, influencing metabolic activation pathways .

Carcinogenic Potency and Metabolic Pathways

Carcinogenicity Rankings (Animal Models)

In A/J mice, TSNA carcinogenicity was ranked as follows:

NNK : Highest potency (lung tumor multiplicity: 12.8 tumors/mouse at 0.03 mmol dose) .

NNAL : Moderate activity (tumor multiplicity: 7.2 tumors/mouse) .

DNA Adduct Formation

Metabolic Activation

- NNK is metabolized via α-hydroxylation to produce reactive methanediazohydroxide intermediates, which alkylate DNA .

- Iso-NNAL undergoes β-hydroxylation, leading to less reactive metabolites that form weaker DNA adducts .

Comparative Data Table

Research Implications and Contradictions

- This discrepancy may arise from species-specific metabolic differences or alternative carcinogenic mechanisms (e.g., oral cavity exposure in humans).

Preparation Methods

Condensation of Ethyl Nicotinate with Butyrolactone

The synthesis begins with the condensation of ethyl nicotinate and γ-butyrolactone under basic conditions. Sodium methoxide (NaOMe) in dry benzene facilitates the nucleophilic attack of the lactone’s enolate on the carbonyl carbon of ethyl nicotinate, yielding dihydro-3-(3-pyridoyl)-2-(3H)-furanone ().

Reaction Conditions :

-

Solvent : Dry benzene

-

Base : Sodium methoxide (8 g, 0.1488 mol)

-

Temperature : Room temperature (25°C)

-

Time : 5 hours of stirring, followed by overnight standing

This step achieves a 60% yield (11.5 g from 0.1068 mol butyrolactone), with purification via silica-gel chromatography using benzene/chloroform gradients.

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl nicotinate, γ-butyrolactone |

| Catalyst | NaOMe |

| Yield | 60% |

| Purification | Silica-gel chromatography |

Acidic Hydrolysis to 4-Hydroxy-1-(3-pyridyl)-1-butanone

The furanone intermediate () undergoes hydrolysis with concentrated HCl to cleave the lactone ring, producing 4-hydroxy-1-(3-pyridyl)-1-butanone (). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Reaction Conditions :

-

Acid : Concentrated HCl (40 ml)

-

Temperature : Room temperature

-

Time : 3 hours

The crude product is extracted with chloroform, dried over K₂CO₃, and purified via silica-gel chromatography (chloroform/methanol, 99:1), yielding 82% (6.8 g from 0.050 mol furanone).

Reductive Amination with Methylamine

4-hydroxy-1-(3-pyridyl)-1-butanone () is subjected to reductive amination using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the methylamino group at the C4 position.

Reaction Conditions :

-

Reducing Agent : NaBH₃CN

-

Solvent : Methanol (150 ml)

-

Temperature : 0°C (controlled addition)

-

Workup : Extraction with chloroform, drying over K₂CO₃

The product, 4-N-methylamino-4-(3-pyridyl)-butane-1-ol (), is obtained in quantitative yield and characterized by NMR and mass spectrometry.

Nitrosation with Sodium Nitrite

The final step involves nitrosation of the secondary amine () using sodium nitrite (NaNO₂) under acidic conditions (pH 4.0). This converts the methylamino group to a nitrosamino moiety, yielding the target compound.

Reaction Conditions :

-

Nitrosating Agent : NaNO₂ (1.12 g, 0.016 mol)

-

Acid : 2 N HCl (pH 4.0)

-

Temperature : Room temperature

-

Time : Overnight stirring

The product is extracted with methylene chloride, dried, and purified via crystallization (cyclohexane/benzene), achieving near-quantitative conversion.

| Step | Reagents | Yield | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| Condensation | NaOMe, benzene | 60% | IR: 1760 cm⁻¹ (lactone C=O) |

| Hydrolysis | HCl | 82% | NMR: δ 3.67 (CH₂OH), δ 1.98 (CH₂) |

| Reductive Amination | NaBH₃CN, CH₃NH₂ | ~100% | MS: m/z 181 [M+H]⁺ |

| Nitrosation | NaNO₂, HCl | ~100% | IR: 3360 cm⁻¹ (OH), 1590 cm⁻¹ (C=N) |

Optimization and Analytical Characterization

pH Control During Nitrosation

Maintaining pH 4.0 during nitrosation is critical to prevent side reactions such as diazotization or over-nitrosation. Deviations below pH 3.0 promote decomposition, while alkaline conditions hinder nitrosamine formation.

Chromatographic Purification

Silica-gel chromatography with benzene/chloroform/methanol gradients effectively separates intermediates, as evidenced by baseline HPLC separation of E/Z isomers of precursor nitrosamines.

Spectroscopic Validation

-

IR Spectroscopy : The nitrosamino group in the final product shows characteristic absorptions at 1590–1578 cm⁻¹ (C=N stretch) and 3360 cm⁻¹ (OH stretch).

-

NMR : Key signals include δ 3.75 ppm (-CH₂OH), δ 5.40/3.98 ppm (E/Z CH₃-N-NO), and aromatic protons at δ 9.10–7.30 ppm.

-

Mass Spectrometry : The molecular ion peak at m/z 210 [M+H]⁺ confirms the molecular weight.

Challenges and Alternative Approaches

Q & A

Q. What are the primary metabolic pathways of NNAL in mammalian systems, and which enzymes regulate its bioactivation?

NNAL, a major metabolite of the tobacco-specific carcinogen NNK, undergoes metabolic activation via cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, which catalyze α-hydroxylation to form reactive intermediates that alkylate DNA. Competing pathways include glucuronidation by UDP-glucuronosyltransferases (UGTs), which detoxify NNAL by converting it into excretable glucuronides. Methodological approaches include:

Q. How do researchers quantify NNAL-induced DNA adducts in experimental models?

DNA adducts, such as O6-methylguanine and pyridyloxobutyl (POB)-DNA adducts, are critical biomarkers of NNAL's genotoxicity. Key methodologies include:

Q. What in vivo models are commonly used to study NNAL's carcinogenic potential?

The F344 rat model is widely employed due to its susceptibility to NNAL-induced lung and liver tumors. Experimental protocols involve:

- Chronic administration via subcutaneous injection or oral gavage to mimic long-term exposure .

- Histopathological analysis of tumor incidence and comparative adduct quantification across tissues .

Advanced Research Questions

Q. How can contradictory data on tissue-specific metabolic activation of NNAL be resolved?

Discrepancies in metabolic efficiency (e.g., higher α-hydroxylation in lung vs. liver) may arise from differences in CYP isoform expression or competing detoxification pathways. Strategies include:

Q. What methodological considerations are critical when designing in vitro studies to assess NNAL's genotoxicity?

Key factors include:

- Solvent selection : Use of organic solvents (e.g., DMSO) at minimal concentrations (<1% v/v) to avoid interference with cellular viability .

- Metabolic competence : Supplementing cell cultures with S9 liver fractions or co-expressing CYP enzymes to mimic in vivo bioactivation .

- Adduct stability controls : Monitoring pH and temperature to prevent artifactual adduct degradation during sample processing .

Q. What strategies effectively inhibit NNAL-induced DNA adduct formation and tumorigenesis?

Dietary chemopreventive agents, such as green tea polyphenols and olive oil squalene, have shown efficacy in reducing adduct formation by:

- Competitive inhibition of CYP-mediated α-hydroxylation .

- Enhancing detoxification via induction of glutathione S-transferases (GSTs) .

- Dose-response studies in A/J mice demonstrate >50% reduction in lung tumor multiplicity with 0.5% green tea in drinking water .

Data Contradiction Analysis

Q. Why do studies report variable NNAL adduct levels in the same tissue across experimental cohorts?

Variability may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.